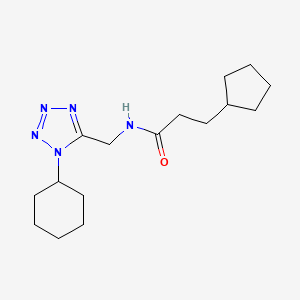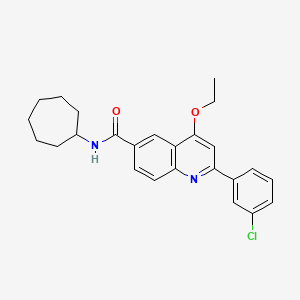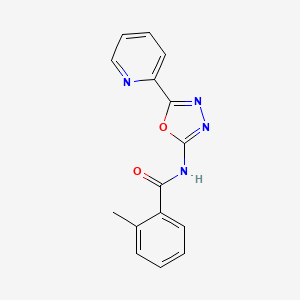
2-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported as a yellow powder with a melting point of 170–172 °C .
Scientific Research Applications
Synthesis and Biological Activity Prediction
The synthesis of novel compounds containing the 1,3,4-oxadiazol moiety, such as 2-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide, is an area of interest due to their predicted biological activities. For instance, the creation of polycyclic systems involving 1,2,4-oxadiazole rings has led to the development of compounds whose structures were confirmed through various spectroscopic methods. Biological activity predictions suggest potential applications in medicinal chemistry (Kharchenko et al., 2008).
Anticancer and Anti-inflammatory Agents
Research has also focused on the synthesis of substituted benzamide derivatives for their potential as anti-inflammatory and anticancer agents. Novel synthetic approaches have yielded compounds in this class with promising biological activities, suggesting the relevance of these compounds in therapeutic applications (Gangapuram & Redda, 2009).
Directing Group for C-H Amination
The 2-(pyridin-2-yl)aniline moiety has been identified as an effective directing group for C-H amination processes, mediated by cupric acetate. This methodology allows for the selective functionalization of benzamide derivatives, showcasing the utility of pyridin-2-yl-related structures in organic synthesis and potential pharmaceutical applications (Zhao et al., 2017).
Antiavian Influenza Virus Activity
Further, novel synthesis routes for benzamide-based compounds have been explored, with certain derivatives showing significant activity against the H5N1 strain of the avian influenza virus. This highlights the potential of such compounds in the development of new antiviral drugs (Hebishy et al., 2020).
Antioxidant Evaluation
The antioxidant properties of new functionalized 1,3,4-oxadiazoles have been evaluated, with some derivatives showing excellent activity and protection against DNA damage. This indicates the potential for developing novel antioxidants based on the benzamide structure (Bondock et al., 2016).
Future Directions
properties
IUPAC Name |
2-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-6-2-3-7-11(10)13(20)17-15-19-18-14(21-15)12-8-4-5-9-16-12/h2-9H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCKSGUISCHUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

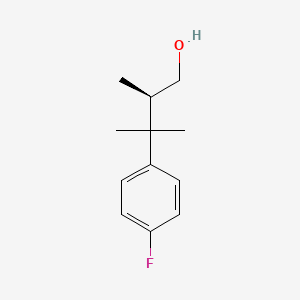
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2606840.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide](/img/structure/B2606842.png)
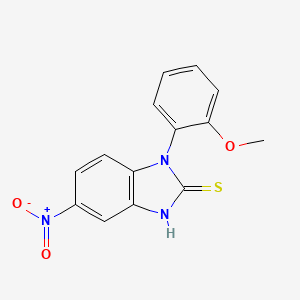
![N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2606844.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(o-tolyl)urea](/img/structure/B2606845.png)
![6-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2606846.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2606848.png)
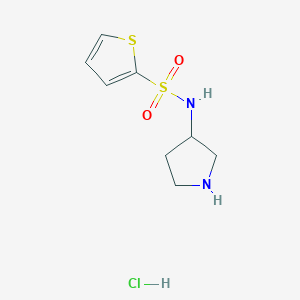
![N-[1-[2-(3-Formylindol-1-yl)acetyl]piperidin-4-yl]propanamide](/img/structure/B2606850.png)
![4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2606851.png)
![(Z)-methyl 2-(6-methoxy-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2606853.png)
